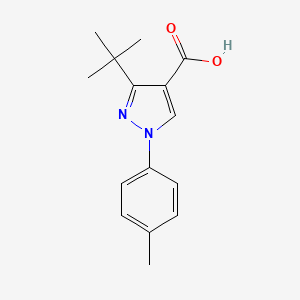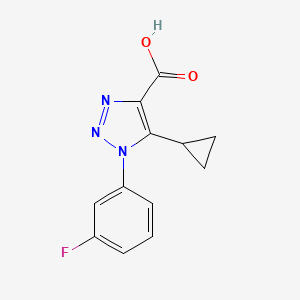amine CAS No. 1019484-07-1](/img/structure/B1517593.png)
[(5-Bromo-2-fluorophenyl)methyl](prop-2-en-1-yl)amine
Vue d'ensemble
Description
5-(Bromo-2-fluorophenyl)methylprop-2-en-1-ylamine (5-BFMA) is an organic compound with a molecular formula of C9H9BrFN and a molecular weight of 237.08 g/mol. It is a colorless to pale yellow liquid in its pure state, with a boiling point of 209.3 °C and a melting point of -41.3 °C. 5-BFMA is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
The study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, though not directly mentioning the target compound, provides insights into the nature of noncovalent interactions in molecules with halogen substitutions such as bromine and fluorine. Their findings reveal that halogenated compounds participate in significant intra- and intermolecular interactions, offering a basis for understanding the behavior of “(5-Bromo-2-fluorophenyl)methylamine” in various environments (El-Emam et al., 2020).
Fluorescent and Colorimetric pH Probe Development
Research by Diana et al. (2020) on a new fluorescent and colorimetric pH probe highlights the application of halogenated compounds in developing sensors for monitoring pH levels in different settings. Although it focuses on a different chemical entity, the principles of solubility and colorimetric response in halogenated compounds could relate to potential applications of the target compound in sensor development (Diana et al., 2020).
Catalytic Amination Reactions
A study on the selective amination of polyhalopyridines, including a compound with structural similarities to the target molecule, showcases the utility of halogenated compounds in facilitating catalytic reactions, which are crucial in pharmaceutical synthesis and material science (Jianguo Ji et al., 2003).
Anion Exchange Polymer Electrolytes
Kim et al. (2011) discuss the synthesis of guanidinium-functionalized anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction, emphasizing the role of fluorophenyl compounds in creating materials with precise cation functionalities. This research could imply applications for the target compound in the development of advanced material technologies (Kim et al., 2011).
Antidepressive Activity Research
Yuan (2012) synthesized a compound structurally related to the target molecule and investigated its antidepressant activities, highlighting the potential of halogenated amines in developing new therapeutic agents (Yuan, 2012).
Propriétés
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h2-4,6,13H,1,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJOQRHTQSFLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-fluorophenyl)methyl](prop-2-en-1-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
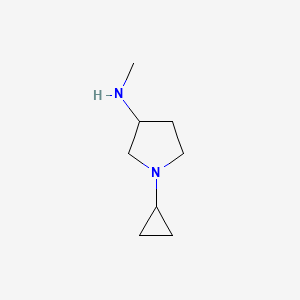
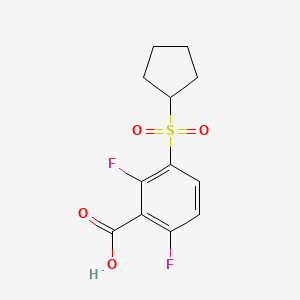
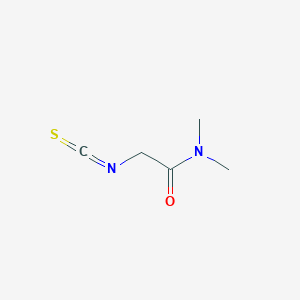

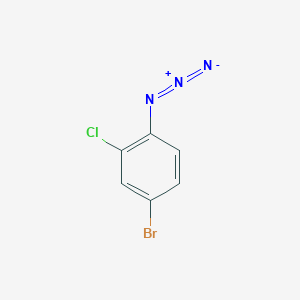
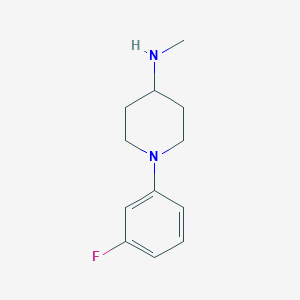
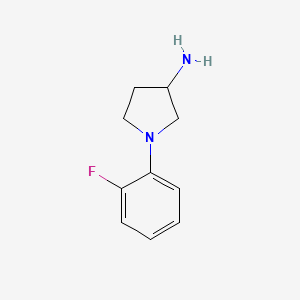
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
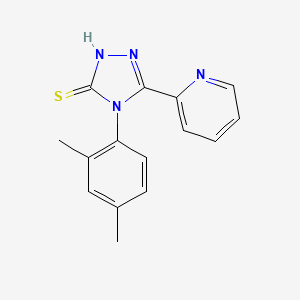
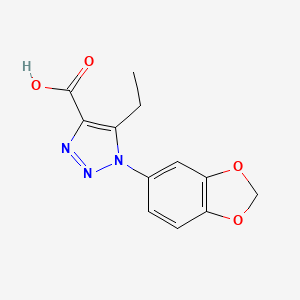
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
